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molecular formula C13H16O3 B178163 Ethyl 2-(isochroman-1-yl)acetate CAS No. 170856-55-0

Ethyl 2-(isochroman-1-yl)acetate

Cat. No. B178163
M. Wt: 220.26 g/mol
InChI Key: WXCSEPMUDFZOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133446

Procedure details

Ethyl 2-(2-hydroxyethyl)cinnamate (CXXX, EXAMPLE 112, theoretically 2.40 moles) is dissolved in THF (2.4 liters) and cooled to 0°. Potassium t-butoxide (5 mol %, 120 ml of a 1 molar THF solution) is added via syringe. After 5 min HPLC shows the cyclization is completed. Acetic acid (6 mol %, 8.2 ml, 144 mmol) is added. The slurry is filtered through approximately 300 g of 200 mesh silica gel. The solvent is Diatomaceous earth (100 g) is added followed by hexane (4.5 liters). This slurry is filtered through 200 mesh silica gel (400 g), washing with THF/hexane (1/9) until TLC shows no remaining product. Solvent removal gives the title compound. This material is filtered through silica gel more carefully, giving an analytical sample of the title compound, NMR (300 MHz, CDCl3) 7.1-7.2, 7.05, 5.26, 4.23, 4.12, 3.83, 3.0-2.7, 1.28; high resolution MS calculated for 220.1099, found 220.1105.
Name
Ethyl 2-(2-hydroxyethyl)cinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CXXX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[CH:6]=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].CC(C)([O-])C.[K+].C(O)(=O)C>C1COCC1>[CH:6]1([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:5]2[C:4](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:3][CH2:2][O:1]1 |f:1.2|

Inputs

Step One
Name
Ethyl 2-(2-hydroxyethyl)cinnamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1=C(C=CC(=O)OCC)C=CC=C1
Name
CXXX
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1=C(C=CC(=O)OCC)C=CC=C1
Name
Quantity
2.4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
FILTRATION
Type
FILTRATION
Details
The slurry is filtered through approximately 300 g of 200 mesh silica gel
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
This slurry is filtered through 200 mesh silica gel (400 g)
WASH
Type
WASH
Details
washing with THF/hexane (1/9) until TLC
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(OCCC2=CC=CC=C12)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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